molecular formula C7H11ClF3NO2 B2735544 Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride CAS No. 2193065-92-6

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride

Cat. No.: B2735544
CAS No.: 2193065-92-6
M. Wt: 233.62
InChI Key: RVDHYRLBXLSYHE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopropyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride typically involves the reaction of methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to significant biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-[1-(difluoromethyl)cyclopropyl]acetate hydrochloride
  • Methyl 2-amino-2-[1-(fluoromethyl)cyclopropyl]acetate hydrochloride
  • Methyl 2-amino-2-[1-(methyl)cyclopropyl]acetate hydrochloride

Uniqueness

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)4(11)6(2-3-6)7(8,9)10;/h4H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHYRLBXLSYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CC1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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